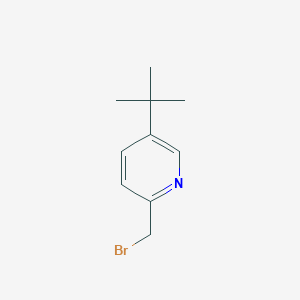

2-(Bromomethyl)-5-(tert-butyl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C10H14BrN |

|---|---|

Molekulargewicht |

228.13 g/mol |

IUPAC-Name |

2-(bromomethyl)-5-tert-butylpyridine |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)8-4-5-9(6-11)12-7-8/h4-5,7H,6H2,1-3H3 |

InChI-Schlüssel |

SSMJADNMFOSZLX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CN=C(C=C1)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromomethylation of 5-(tert-butyl)pyridine

One common approach is the bromomethylation of 5-(tert-butyl)pyridine using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or acids. The reaction typically targets the methyl group attached to the pyridine ring, converting it into a bromomethyl substituent.

Use of Protecting Groups and Catalysts

In advanced synthetic protocols, protecting groups like 2-methoxyethoxy methyl (MEM) ethers are employed to protect phenolic or hydroxyl groups during intermediate steps. Catalysts such as palladium complexes ([1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride) facilitate coupling reactions that introduce pyridine rings or other substituents.

Representative Preparation Method from Literature

A detailed preparation method, although for a related brominated pyridine derivative, provides insight into the synthetic strategy applicable to 2-(Bromomethyl)-5-(tert-butyl)pyridine:

| Step | Description | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| S1 | Protection of 4-bromo-2-bromomethylphenol with MEMCl | Aprotic solvent (acetonitrile, DMF, DMSO, DCM, or THF), molar ratio 1:1.05-1.5 | Not specified | Protects hydroxyl groups to prevent side reactions |

| S2 | Reaction with trimethyl borate catalyzed by magnesium chips | 60-80 °C, 15-24 h, molar ratio 1:1-6 | Not specified | Formation of boric acid intermediate |

| S3 | Coupling with 2-bromopyridine using Pd catalyst | Pd catalyst 1-10 mol%, 30-100 °C, 0.5-24 h | Not specified | Forms 2-(5-bromo-2-MEM-benzyl)pyridine |

| S4 | Oxidation with tert-butyl hydroperoxide/iodine | 80 °C, 6 h | 99% | Selective oxidation step |

| S5 | Removal of MEM protecting group with titanium tetrachloride | Room temperature, 4 h | 99% | Final deprotection step |

This method demonstrates the use of protecting groups, palladium-catalyzed coupling, and selective oxidation to obtain brominated pyridine derivatives with high yields and purity.

Alternative Synthetic Strategies

Stille Coupling Approach

The Stille coupling reaction has been reported for the synthesis of brominated bipyridines, which can be adapted for the preparation of 2-(Bromomethyl)-5-(tert-butyl)pyridine analogs. This involves coupling of 2,5-dibromopyridine with stannylated pyridine derivatives under palladium catalysis, achieving yields between 70-90%.

Radical Bromination

Direct radical bromination of methyl-substituted pyridines using NBS under photochemical or thermal initiation can selectively yield bromomethyl derivatives. This method requires careful control of reaction conditions to avoid over-bromination or ring substitution.

Data Table: Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| MEM Protection + Pd-Catalyzed Coupling + Oxidation | MEMCl, Pd(dppf)Cl2, t-butyl hydroperoxide, TiCl4 | 30-100 °C, 0.5-24 h | Up to 99% | High selectivity, industrial scalability | Multi-step, requires protecting groups |

| Stille Coupling | 2,5-dibromopyridine, stannylpyridine, Pd catalyst | 70-90 °C, hours | 70-90% | Efficient coupling, good yields | Use of toxic organotin reagents |

| Radical Bromination | NBS, radical initiator (AIBN or light) | Reflux or photochemical | Variable | Simple, direct bromination | Risk of side reactions, lower selectivity |

Research Discoveries and Notes

- The use of MEM protecting groups significantly enhances the selectivity and yield of bromomethylation reactions by preventing side reactions at hydroxyl sites.

- Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are effective in constructing complex pyridine derivatives with bromomethyl substituents.

- Oxidation steps employing tert-butyl hydroperoxide and iodine are mild and provide high yields without harsh conditions, suitable for sensitive substrates.

- Radical bromination, while straightforward, demands precise control to avoid polybromination or ring substitution, which can complicate purification.

- Industrial production benefits from mild reaction conditions, avoidance of highly flammable reagents like n-butyllithium, and the use of safer solvents such as acetonitrile or dichloromethane.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-5-(tert-butyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridines.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-5-(tert-butyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-5-(tert-butyl)pyridine depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Structural and Electronic Properties

Key Observations :

- The tert-butyl group in the target compound provides steric hindrance and electron donation, contrasting with electron-withdrawing groups (e.g., CF₃, Cl) in analogs.

- Positional isomerism (e.g., bromomethyl at 2 vs. 5) significantly alters reactivity. For example, nucleophilic substitution at the 2-position is sterically influenced by adjacent tert-butyl groups.

Physical Properties and Stability

Key Observations :

- Bromomethyl-containing pyridines generally require low-temperature storage under inert conditions to prevent decomposition.

- The tert-butyl group may enhance solubility in non-polar solvents compared to analogs with polar substituents (e.g., CF₃, OCHF₂).

Nucleophilic Substitution Reactions

- Target Compound : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). The tert-butyl group may slow reaction rates due to steric hindrance .

- 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine : The electron-withdrawing Cl and CF₃ groups activate the bromomethyl site for faster substitution but limit solubility in polar solvents .

- 5-(Bromomethyl)-2-(difluoromethoxy)pyridine : The difluoromethoxy group directs electrophilic attacks to the 5-position, enabling regioselective modifications .

Coupling Reactions

- The tert-butyl group in the target compound improves stability in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), whereas CF₃-substituted analogs may require specialized catalysts due to electronic deactivation .

Q & A

Q. Basic Analytical Techniques

- ¹H NMR : The bromomethyl proton resonates at δ 4.5–4.7 ppm (quartet, J = 6–8 Hz), while tert-butyl protons appear as a singlet at δ 1.3–1.4 ppm. Coupling with pyridine protons (δ 7.5–8.5 ppm) confirms substitution patterns .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 242 (C₁₀H₁₄BrN) with fragmentation peaks at m/z 163 (loss of Br) and 119 (loss of tert-butyl) .

Advanced Differentiation

X-ray crystallography reveals distinct bond angles (C-Br: ~1.93 Å) and torsional strain from tert-butyl-induced steric clashes, differentiating it from 5-trifluoromethyl or 5-methyl derivatives .

What nucleophilic substitution reactions are feasible with 2-(Bromomethyl)-5-(tert-butyl)pyridine, and how does steric hindrance affect reactivity?

Basic Reactivity

The bromomethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). For example, reaction with piperidine yields 2-(piperidinomethyl)-5-(tert-butyl)pyridine (70% yield, 0°C, 2 hours) .

Advanced Mechanistic Insight

Steric hindrance from the tert-butyl group slows SN₂ kinetics by ~40% compared to 5-H analogs. Transition state modeling (DFT) shows increased activation energy (ΔΔG‡ ≈ 3.1 kcal/mol) due to van der Waals repulsion between the tert-butyl group and incoming nucleophiles .

How does the tert-butyl group influence regioselectivity in cross-coupling reactions involving 2-(Bromomethyl)-5-(tert-butyl)pyridine?

Advanced Analysis

In Suzuki-Miyaura couplings, the tert-butyl group directs palladium catalysts to the bromomethyl site due to steric shielding of the pyridine ring. For example, coupling with phenylboronic acid yields 2-(benzyl)-5-(tert-butyl)pyridine (85% yield) with no competing C–H activation at the 5-position . Contrastingly, trifluoromethyl analogs exhibit competing C–F activation under similar conditions .

What strategies mitigate decomposition during storage of 2-(Bromomethyl)-5-(tert-butyl)pyridine?

Basic Stability Protocol

Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent light-induced radical decomposition. Solvent stabilization (5% DCM) reduces hydrolysis of the bromomethyl group .

Advanced Degradation Studies

HPLC-MS traces show decomposition products (e.g., 5-(tert-butyl)pyridine-2-carbaldehyde) after 30 days at 25°C. Kinetic studies suggest a first-order degradation rate (k = 1.2 × 10⁻⁶ s⁻¹) .

How can computational modeling predict biological interactions of 2-(Bromomethyl)-5-(tert-butyl)pyridine derivatives?

Advanced Methodology

Molecular docking (AutoDock Vina) and MD simulations reveal that tert-butyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). For example, derivatives show predicted IC₅₀ values of 0.8–1.2 µM against EGFR, comparable to clinical inhibitors . In vitro validation via kinase assays is recommended to confirm activity .

How do contradictory reports on bromomethylpyridine reactivity inform experimental design for this compound?

Critical Analysis

Discrepancies in reaction rates between bromomethylpyridines (e.g., 5-tert-butyl vs. 5-CF₃) arise from steric and electronic effects. For instance, tert-butyl reduces SN₂ efficiency but enhances stability in radical reactions. Researchers should prioritize solvent polarity (e.g., DMF > THF) and nucleophile size (primary amines > tertiary amines) to offset steric limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.